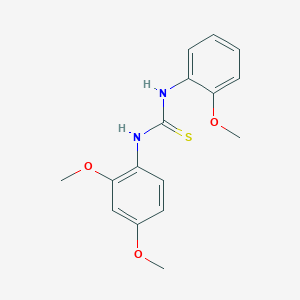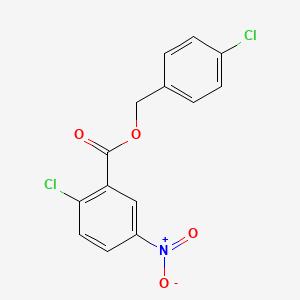
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. In
作用機序
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea exerts its antioxidant effects by scavenging various ROS, such as superoxide anion, hydrogen peroxide, and hydroxyl radical. It also inhibits lipid peroxidation, a process that can lead to cellular damage. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress-induced damage in neurons.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants. However, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can also exhibit some non-specific effects, which can complicate the interpretation of results.
将来の方向性
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several potential future directions for scientific research. It could be used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could also be used to study the effects of oxidative stress on aging and age-related diseases. Additionally, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could be used to develop new antioxidant therapies for various diseases. Further research is needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea in scientific research.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a synthetic compound that has been widely used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to have various biochemical and physiological effects, including protection against oxidative stress-induced damage and anti-inflammatory effects. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments, but also some limitations. Future research on N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea could lead to new insights into the role of oxidative stress in various diseases and the development of new antioxidant therapies.
合成法
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-methoxybenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research as a potent antioxidant and free radical scavenger. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-(2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea has also been used to study the role of reactive oxygen species (ROS) in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-19-11-8-9-13(15(10-11)21-3)18-16(22)17-12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKCIDSOSXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)

